molecular formula C7H15NO4 B12301705 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol

Cat. No.: B12301705
M. Wt: 177.20 g/mol
InChI Key: OQMGRVFSMWORIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol is a chemical compound with a unique structure that includes an aminoethyl group, a methoxy group, and a diol within an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of aminoethyl and methoxy-substituted precursors, which are reacted in the presence of catalysts to form the desired oxolane ring structure. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group may interact with enzymes or receptors, modulating their activity. The methoxy and diol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolane derivatives with different substituents, such as:

  • 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol
  • This compound
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and functionality.

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3

InChI Key

OQMGRVFSMWORIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C(O1)OC)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.